N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a tetrahydropyran (oxane) ring at the N1 position and a 4-(trifluoromethoxy)benzenesulfonamide group at the C4 position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the oxan-4-ylmethyl substituent may improve solubility due to the polar ether oxygen in the tetrahydropyran ring .
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c17-16(18,19)26-14-1-3-15(4-2-14)27(23,24)21-13-9-20-22(11-13)10-12-5-7-25-8-6-12/h1-4,9,11-12,21H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULCLMKLMRTURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling Reactions: The tetrahydropyran and pyrazole rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Trifluoromethoxy Group:
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other sulfonamide-pyrazole hybrids. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic approaches:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity: The trifluoromethoxy group in the target compound and increases lipophilicity compared to methyl or amino substituents in and . This may enhance membrane permeability but reduce aqueous solubility . The oxan-4-ylmethyl group in the target compound balances lipophilicity with polar ether oxygen, a strategy absent in (trifluoromethylbenzyl) and (sec-butyl).
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 4-(trifluoromethoxy)benzenesulfonyl chloride with a pre-functionalized pyrazole intermediate, analogous to methods in (68% yield via sulfonamide coupling) . Complex heterocycles in (pyrazolo[3,4-d]pyrimidine) and (thiazolidinone) require multi-step syntheses, reducing scalability compared to the target compound.
Thermal Stability :
- The melting point of (175–178°C) suggests higher crystallinity than the target compound, which lacks reported data. This may correlate with improved shelf stability .
The pyridine in could enable hydrogen bonding with biological targets, a feature absent in the target compound’s structure .
Q & A
Q. What are the standard synthetic routes for synthesizing N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the pyrazole intermediate via nucleophilic substitution or cyclization. For example, coupling oxan-4-ylmethyl groups to the pyrazole core under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Sulfonamide formation by reacting the pyrazole intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C for 12–24 hours .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Key reagents: Sodium borohydride (reduction), potassium permanganate (oxidation), and nucleophilic amines for substitutions .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., oxan-4-ylmethyl group at N1 of pyrazole, sulfonamide linkage) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are common functional group transformations observed in sulfonamide-pyrazole derivatives during storage or reactions?
- Methodological Answer :
- Hydrolysis : The sulfonamide group may hydrolyze under strongly acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to yield sulfonic acids and amines .
- Oxidation : The trifluoromethoxy group is generally stable, but the pyrazole ring may oxidize with KMnO₄/H₂SO₄ to form carboxylic acid derivatives .
- Thermal Degradation : Monitor via thermogravimetric analysis (TGA); degradation typically occurs above 200°C, releasing SO₂ and CO₂ .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfonamide coupling?
- Methodological Answer :
- Solvent Choice : Use anhydrous DMF or THF to suppress hydrolysis of sulfonyl chloride intermediates .
- Temperature Control : Maintain 0–5°C during initial coupling to reduce side reactions (e.g., sulfonate ester formation) .
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the pyrazole amine .
- By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted sulfonyl chloride) and adjust stoichiometry (1.2:1 sulfonyl chloride:amine) .
Q. How can structural ambiguities in the oxan-4-ylmethyl substituent be resolved using advanced spectroscopic techniques?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Correlate protons on the oxane ring with pyrazole N-methyl groups to confirm spatial proximity .
- X-ray Crystallography : Resolve bond angles and torsional strain in the oxane-pyrazole linkage; crystallization in methanol/ether yields suitable single crystals .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate the proposed conformation .
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical methods (e.g., Gaussian 16) with transition-state optimizations to model sulfonamide stability under acidic/basic conditions .
- Machine Learning : Train models on PubChem data to predict solubility or reactivity trends (e.g., substituent effects on hydrolysis rates) .
- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to optimize reaction trajectories .
Q. How should researchers address contradictions in biological activity data across different synthetic batches?
- Methodological Answer :
- Purity Correlation : Compare HPLC purity (>95%) with bioassay results (e.g., enzyme inhibition IC₅₀) to rule out impurity-driven artifacts .
- Crystallographic Validation : Ensure batch-to-batch conformational consistency via X-ray diffraction .
- SAR Studies : Systematically vary substituents (e.g., oxane ring size) to isolate structure-activity relationships .
Pharmacological Research Questions
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to assess membrane permeability in HEK293 cells .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with EC₅₀ dose-response curves .
Q. How can target engagement be validated for sulfonamide-containing compounds in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Synthesize a photoactivatable analog (e.g., aryl azide derivative) to crosslink with target proteins in lysates .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka, kd) to purified enzymes (e.g., human carbonic anhydrase II) .
- Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts upon compound binding using differential scanning fluorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
